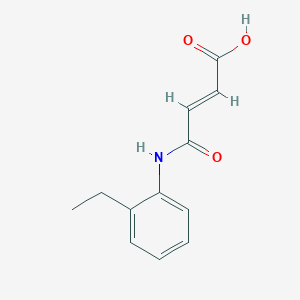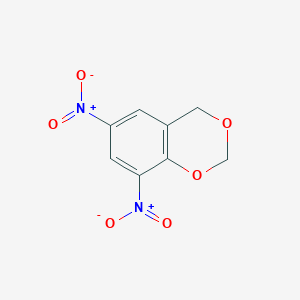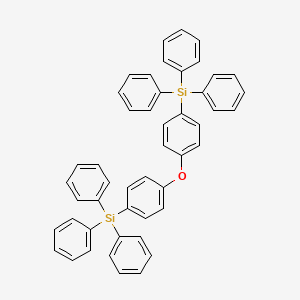
(3-Amino-1H-indol-2-yl)(4-bromophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-1H-indol-2-yl)(4-bromophenyl)methanone is a chemical compound with the molecular formula C15H11BrN2O and a molecular weight of 315.172 g/mol . This compound is characterized by the presence of an indole ring substituted with an amino group at the 3-position and a bromophenyl group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1H-indol-2-yl)(4-bromophenyl)methanone typically involves the reaction of 3-aminoindole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Amino-1H-indol-2-yl)(4-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Amino-1H-indol-2-yl)(4-bromophenyl)methanone is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3-Amino-1H-indol-2-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Amino-1-benzothien-2-yl)(4-bromophenyl)methanone
- (3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone
- (3-Amino-1-(methylsulfonyl)-1H-indol-2-yl)(4-bromophenyl)methanone
Uniqueness
(3-Amino-1H-indol-2-yl)(4-bromophenyl)methanone is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Propriétés
Numéro CAS |
269075-77-6 |
|---|---|
Formule moléculaire |
C15H11BrN2O |
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
(3-amino-1H-indol-2-yl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C15H11BrN2O/c16-10-7-5-9(6-8-10)15(19)14-13(17)11-3-1-2-4-12(11)18-14/h1-8,18H,17H2 |
Clé InChI |
AJGGGFYOHQZENL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)C(=O)C3=CC=C(C=C3)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11953633.png)

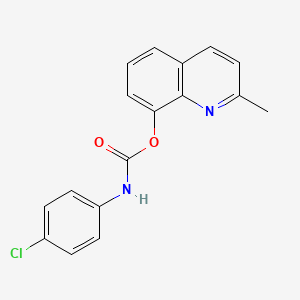
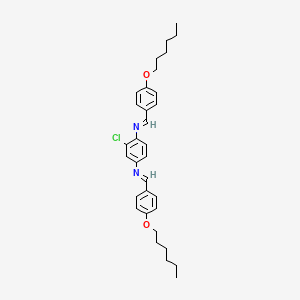

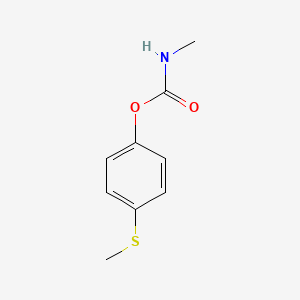
![3-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B11953676.png)

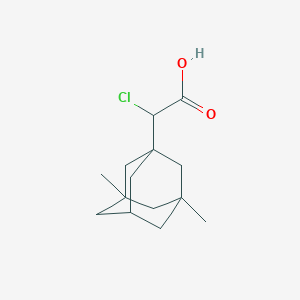
![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953691.png)

